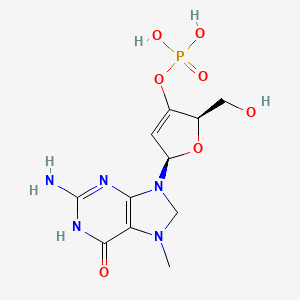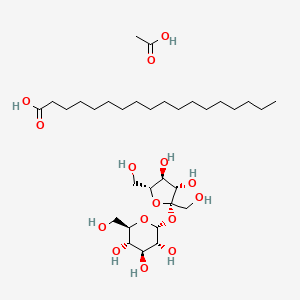![molecular formula C9H14N2O3 B1168170 2-Amino-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-8-((3-methyl-3H-imidazo[4,5-f]quinolin-2-yl)amino)-1H-purin-6(9H)-one CAS No. 115747-35-8](/img/structure/B1168170.png)
2-Amino-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-8-((3-methyl-3H-imidazo[4,5-f]quinolin-2-yl)amino)-1H-purin-6(9H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-8-((3-methyl-3H-imidazo[4,5-f]quinolin-2-yl)amino)-1H-purin-6(9H)-one is a compound that forms as a DNA adduct. It is derived from the interaction between DNA and certain heterocyclic amines, which are known to be mutagenic and carcinogenic. This compound is significant in the study of DNA damage and repair mechanisms, as well as in understanding the molecular basis of carcinogenesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-8-((3-methyl-3H-imidazo[4,5-f]quinolin-2-yl)amino)-1H-purin-6(9H)-one typically involves the reaction of 2-amino-3-methylimidazolo(4,5-f)quinoline with deoxyguanosine. This reaction is facilitated by the presence of activating agents and specific reaction conditions that promote the formation of the adduct. The process often requires careful control of temperature, pH, and reaction time to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality and yield, and implementing purification techniques to isolate the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-8-((3-methyl-3H-imidazo[4,5-f]quinolin-2-yl)amino)-1H-purin-6(9H)-one undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may further interact with DNA or other biomolecules.
Reduction: Reduction reactions can modify the functional groups on the compound, potentially altering its biological activity.
Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may produce hydroxylated derivatives, while substitution reactions can yield a variety of substituted imidazoloquinoline compounds.
Applications De Recherche Scientifique
2-Amino-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-8-((3-methyl-3H-imidazo[4,5-f]quinolin-2-yl)amino)-1H-purin-6(9H)-one has several important applications in scientific research:
Chemistry: It is used to study the chemical properties and reactivity of DNA adducts, providing insights into the mechanisms of DNA damage and repair.
Biology: The compound is significant in understanding how DNA adducts affect cellular processes, including replication and transcription.
Medicine: Research on this compound contributes to the development of cancer therapies by elucidating the pathways involved in carcinogenesis and identifying potential targets for intervention.
Industry: In the pharmaceutical industry, the compound can be used in the development of diagnostic tools and therapeutic agents.
Mécanisme D'action
The mechanism of action of 2-Amino-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-8-((3-methyl-3H-imidazo[4,5-f]quinolin-2-yl)amino)-1H-purin-6(9H)-one involves its interaction with DNA. The compound forms a covalent bond with the guanine base in DNA, resulting in a DNA adduct. This adduct can interfere with DNA replication and transcription, leading to mutations and potentially contributing to carcinogenesis. The molecular targets include DNA polymerases and other proteins involved in DNA repair pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(Deoxyguanosin-8-yl)-2-amino-3,8-dimethylimidazo(4,5-f)quinoxaline
- N-(Deoxyguanosin-8-yl)-2-amino-3,4-dimethylimidazo(4,5-f)quinoline
Uniqueness
2-Amino-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-8-((3-methyl-3H-imidazo[4,5-f]quinolin-2-yl)amino)-1H-purin-6(9H)-one is unique due to its specific structure and the particular type of DNA adduct it forms. This uniqueness allows it to be a valuable tool in studying the specific effects of DNA damage and the mechanisms of mutagenesis and carcinogenesis. Its distinct reactivity and interaction with DNA make it a critical compound in the field of molecular biology and cancer research.
Propriétés
Numéro CAS |
115747-35-8 |
|---|---|
Formule moléculaire |
C9H14N2O3 |
Poids moléculaire |
0 |
Synonymes |
N-(deoxyguanosin-8-yl)-2-amino-3-methylimidazolo(4,5-f)quinoline |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





